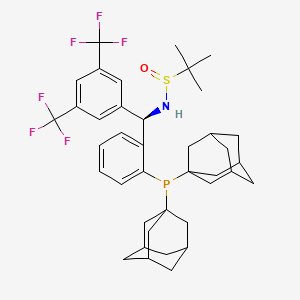
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a carboxylate group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is particularly useful for preparing ethers and can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound could be explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets and pathways within a given system. The oxirane ring and carboxylate group play crucial roles in its reactivity and interactions. The compound may act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate include other oxirane derivatives and carboxylate esters, such as:
- Methyl 2,3-epoxybutanoate
- Ethyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- Propyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 3-butan-2-yl-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-9(4)11(5)12(15-11,8(2)3)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI Key |
LWDLMQLNCWMTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


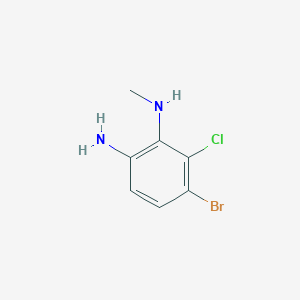
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
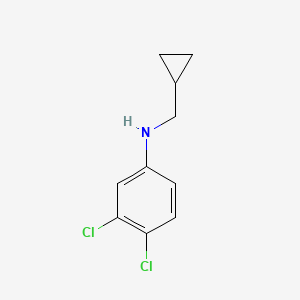
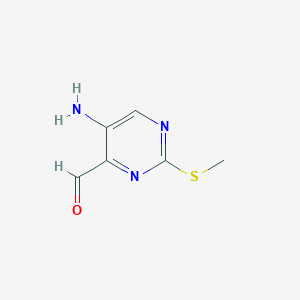
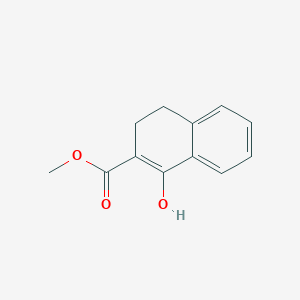
![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
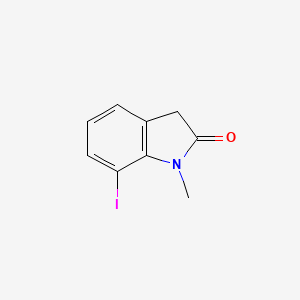

![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

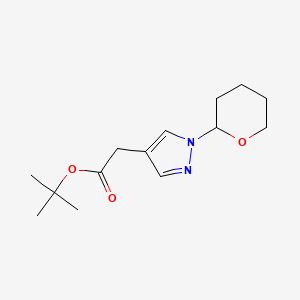
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)

